molecular formula C11H14N2O3 B1421042 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid CAS No. 1221792-49-9

2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Cat. No. B1421042
M. Wt: 222.24 g/mol
InChI Key: TVEGFBPKQSUDFG-UHFFFAOYSA-N
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Description

Unfortunately, there is limited information available on the compound “2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid”. It is a chemical compound with the molecular formula C11H14N2O3 .

Scientific Research Applications

Synthesis of Nitrogen-containing Heterocycles

Miyamoto and Yamazaki (1989) explored the formation of new 1,2,4-triazole derivatives, highlighting the use of aromatic carbonyl compounds in creating symmetrical gem-bis-(3-dimethylamino-1,2,4-triazol-1-yl)methanes and other related compounds (Miyamoto & Yamazaki, 1989).

Preparation of Heterocyclic Systems

Selič, Grdadolnik, and Stanovnik (1997) demonstrated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds, using reagents derived from acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997).

Aromatization and Dearylation in Cyclocondensation

Dzvinchuk (2009) discussed a cyclocondensation process involving p-(dimethylamino)benzaldehyde, leading to the formation of annelated heterocyclic compounds. This process is significant in constructing complex molecular structures (Dzvinchuk, 2009).

Synthesis of Dehydropeptide Derivatives

Aljaẑ-Roẑiĉ, Svete, and Stanovnik (1995) illustrated the synthesis of dehydropeptide derivatives from N,N-dimethyl-N'-heteroarylformamidines and hippuric acid, contributing to the field of peptide chemistry (Aljaẑ-Roẑiĉ, Svete, & Stanovnik, 1995).

Preparation and Applications of Polyacetylenes

Yashima, Maeda, Matsushima, and Okamato (1997) focused on the synthesis of polyacetylenes bearing an amino group, revealing their potential for chirality assignment of carboxylic acids by circular dichroism. This research contributes to the understanding of stereoregularity in polymer chemistry (Yashima, Maeda, Matsushima, & Okamato, 1997).

Aza-Wittig Reactions in Synthesis

Palacios, Retana, Marigorta, Rodriguez, and Pagalday (2003) investigated the aza-Wittig reaction of phosphazenes with carbonyl compounds, leading to the synthesis of 4-amino-3-phosphoryl-2-azadienes and related compounds. This research highlights the versatility of the aza-Wittig reaction in synthesizing nitrogen-containing compounds (Palacios et al., 2003).

Absolute Configuration Assignment of α-amino Acids

Cantín, Cativiela, Díaz-de-Villegas, Navarro, and Urriolabeitia (1996) presented a method for determining the absolute configuration of α-amino acids using Pd(dmba) amino acidato complexes. This work is significant in the field of stereochemistry (Cantín et al., 1996).

Synthesis of Pyridazine Derivatives

Vandyshev, Shikhaliyev, Potapov, and Krysin (2015) developed a method for synthesizing imidazo[1,5-b]pyridazines, which are notable for their potential applications in medicinal chemistry (Vandyshev, Shikhaliyev, Potapov, & Krysin, 2015).

Novel Analgesics from Arylcyclohexanones

Lednicer, Vonvoigtlander, and Emmert (1981) explored the potency of analgesics derived from 4-(dimethylamino)-4-arylcyclohexan-1-one, contributing to the development of new pain relief medications (Lednicer, Vonvoigtlander, & Emmert, 1981).

properties

IUPAC Name

2-[4-(dimethylcarbamoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)11(16)12-9-5-3-8(4-6-9)7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEGFBPKQSUDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677783
Record name {4-[(Dimethylcarbamoyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

CAS RN

1221792-49-9
Record name {4-[(Dimethylcarbamoyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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